Trietódico de galamina

Descripción general

Descripción

Gallamine triethiodide, also known by its trade name Flaxedil, is a synthetic non-depolarizing muscle relaxant. It was developed by Daniel Bovet in 1947 and was commonly used to prevent muscle contractions during surgical procedures. The compound acts by combining with cholinergic receptor sites in muscles and competitively blocking the transmitter action of acetylcholine .

Mecanismo De Acción

Target of Action

Gallamine triethiodide primarily targets the muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . These receptors play a crucial role in transmitting signals for muscle contraction.

Mode of Action

Gallamine triethiodide acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by gallamine triethiodide is the neuromuscular transmission pathway . By blocking the action of acetylcholine, gallamine triethiodide prevents the activation of the muscle contraction process .

Pharmacokinetics

Gallamine triethiodide is distributed throughout the body tissues after intravenous administration . The pharmacokinetics of gallamine triethiodide in humans show pronounced multi-compartment behaviour . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of gallamine triethiodide and their impact on its bioavailability.

Result of Action

The result of gallamine triethiodide’s action is skeletal muscle relaxation . It is used as an adjunct to anesthesia to induce skeletal muscle relaxation and to facilitate the management of patients undergoing mechanical ventilation . It may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output .

Action Environment

The action of gallamine triethiodide can be influenced by various environmental factors. For instance, it has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia . Very high doses can cause histamine release

Aplicaciones Científicas De Investigación

Gallamine triethiodide has been extensively used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.

Biology: For investigating the role of cholinergic receptors in muscle function.

Medicine: Historically used as a muscle relaxant during surgical procedures and in the study of neuromuscular blocking agents.

Industry: Utilized in the production of other chemical compounds and as a standard in analytical chemistry .

Análisis Bioquímico

Biochemical Properties

Gallamine triethiodide acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine . It binds to the acetylcholine receptor but does not have the biological activity of acetylcholine .

Cellular Effects

Gallamine triethiodide has a parasympatholytic effect on the cardiac vagus nerve, which causes tachycardia and occasionally hypertension . Very high doses cause histamine release .

Molecular Mechanism

The molecular mechanism of gallamine triethiodide involves its competition with acetylcholine (ACh) molecules and binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . It blocks the action of ACh and prevents activation of the muscle contraction process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gallamine triethiodide is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with triethylamine and ethylene oxide, followed by iodination. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of gallamine triethiodide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through crystallization and drying under vacuum to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Gallamine triethiodide primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Comparación Con Compuestos Similares

Tubocurarine: Another non-depolarizing muscle relaxant with similar mechanisms of action but different chemical structure.

Succinylcholine: A depolarizing muscle relaxant that acts differently by causing continuous stimulation of the acetylcholine receptor, leading to muscle paralysis.

Uniqueness of Gallamine Triethiodide: Gallamine triethiodide is unique due to its specific binding affinity for muscarinic acetylcholine receptors and its ability to cause tachycardia. Unlike tubocurarine, it has a more pronounced effect on the cardiac vagus nerve, making it suitable for patients with bradycardia .

Propiedades

Número CAS |

65-29-2 |

|---|---|

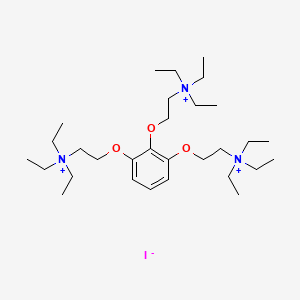

Fórmula molecular |

C30H60IN3O3+2 |

Peso molecular |

637.7 g/mol |

Nombre IUPAC |

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;iodide |

InChI |

InChI=1S/C30H60N3O3.HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;/h19-21H,10-18,22-27H2,1-9H3;1H/q+3;/p-1 |

Clave InChI |

SHCUVJVACNVUPK-UHFFFAOYSA-M |

SMILES |

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] |

SMILES canónico |

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-] |

Apariencia |

Solid powder |

Color/Form |

WHITE AMORPHOUS POWDER White crystals from acetone/wate |

melting_point |

152-153 147.5 °C |

| 65-29-2 | |

Pictogramas |

Irritant |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

153-76-4 (parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble Freely sol in water, alcohol, dil acetone; sparingly sol in anhyd acetone, ether, benzene, chloroform Very soluble in water and ethanol; slightly soluble in ethyl ether and acetone. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

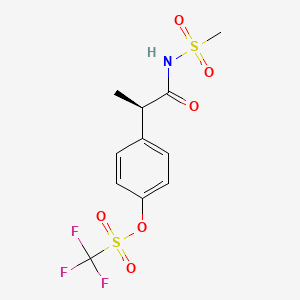

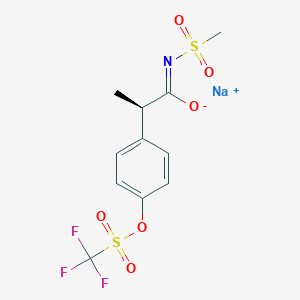

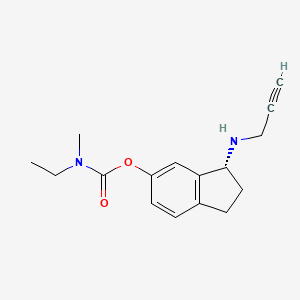

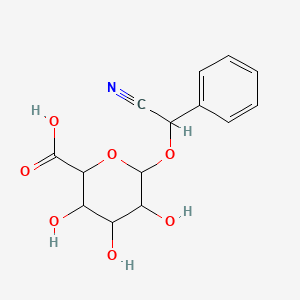

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gallamine triethiodide?

A1: Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. [, , , ] This prevents acetylcholine from binding and activating the receptors, thereby inhibiting muscle contraction and causing paralysis. [, , ]

Q2: Does Gallamine triethiodide affect the autonomic nervous system?

A2: While primarily targeting the neuromuscular junction, Gallamine triethiodide can affect the autonomic nervous system, specifically the cardiac vagus nerve, at doses sufficient to induce skeletal muscle paralysis. [, , ] This blockade of the cardiac vagus nerve commonly leads to tachycardia. [, , ]

Q3: How does Gallamine triethiodide compare to other muscle relaxants in terms of autonomic effects?

A3: Gallamine triethiodide exhibits a lesser effect on the autonomic nervous system compared to tubocurarine, which can cause significant cardiovascular depression in equivalent doses. [, ] It also has less effect on the autonomic nervous system than succinylcholine, which can cause bradycardia, increased intraocular pressure, and elevated plasma potassium levels. [, ]

Q4: How is Gallamine triethiodide metabolized and excreted?

A6: Gallamine triethiodide is primarily excreted unchanged in the urine. [] Biliary excretion appears negligible in humans. [] The renal excretion rate is influenced by renal function, with patients exhibiting impaired renal function showing slower elimination rates. [, , ]

Q5: What are the primary clinical uses of Gallamine triethiodide?

A8: Gallamine triethiodide is mainly used as a muscle relaxant during surgical procedures requiring controlled ventilation. [, , ] Its rapid onset of action and relatively short duration of action compared to other non-depolarizing agents make it suitable for such procedures. [, ]

Q6: Are there any contraindications for Gallamine triethiodide use?

A9: Gallamine triethiodide should not be used in patients with myasthenia gravis. [] Caution should be exercised in patients with impaired renal function due to potential for prolonged paralysis. [, , ]

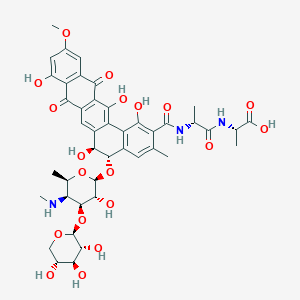

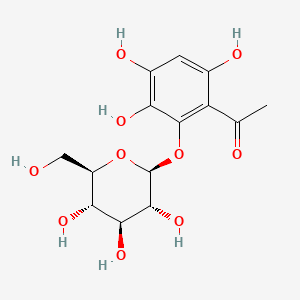

Q7: What is the chemical structure of Gallamine triethiodide?

A11: Gallamine triethiodide is a symmetrical molecule with a central benzene ring. [] Three -CH2-CH2-O-CH2-CH2-N+(C2H5)3 groups are attached to the benzene ring at the 1, 3, and 5 positions. [] Each quaternary nitrogen atom carries a positive charge, balanced by three iodide ions.

Q8: What are potential future research directions for Gallamine triethiodide?

A13: Further investigation into its central nervous system effects is warranted. [] Exploring its potential in managing other neurological conditions characterized by muscle spasticity could be beneficial. [] Additionally, developing novel drug delivery systems to improve its targeted delivery and minimize potential side effects is an important area for future research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)